(2S)-2-Methyl-4-[(prop-2-en-1-yl)oxy]butan-1-ol
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Overview
Description
(2S)-2-Methyl-4-[(prop-2-en-1-yl)oxy]butan-1-ol is an organic compound with a unique structure that includes a methyl group, an allyl ether, and a butanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Methyl-4-[(prop-2-en-1-yl)oxy]butan-1-ol typically involves the reaction of (2S)-2-methylbutan-1-ol with prop-2-en-1-yl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-Methyl-4-[(prop-2-en-1-yl)oxy]butan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The allyl ether group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic or acidic conditions.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted ethers or amines.
Scientific Research Applications
(2S)-2-Methyl-4-[(prop-2-en-1-yl)oxy]butan-1-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-2-Methyl-4-[(prop-2-en-1-yl)oxy]butan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as a substrate or inhibitor, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- (2E,2ʹE)-3,3ʹ-(1,4-Phenylene)bis(1-(4-fluorophenyl)-prop-2-en-1-one)
- (E)-1-(5-Chlorothiophen-2-yl)-3-(p-tolyl)prop-2-en-1-one
- (E)-1-(3-Bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one
- (E)-3-(3-Methylthiophen-2-yl)-1-p-tolylprop-2-en-1-one
Uniqueness
(2S)-2-Methyl-4-[(prop-2-en-1-yl)oxy]butan-1-ol is unique due to its specific structural features, such as the presence of an allyl ether group and a chiral center
Properties
CAS No. |
922724-85-4 |
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Molecular Formula |
C8H16O2 |
Molecular Weight |
144.21 g/mol |
IUPAC Name |
(2S)-2-methyl-4-prop-2-enoxybutan-1-ol |
InChI |
InChI=1S/C8H16O2/c1-3-5-10-6-4-8(2)7-9/h3,8-9H,1,4-7H2,2H3/t8-/m0/s1 |
InChI Key |
NBFFJUBLMVGICW-QMMMGPOBSA-N |
Isomeric SMILES |
C[C@@H](CCOCC=C)CO |
Canonical SMILES |
CC(CCOCC=C)CO |
Origin of Product |
United States |
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